molecular formula C7H5ClFI B1428202 4-(Chloromethyl)-1-fluoro-2-iodobenzene CAS No. 1261837-89-1

4-(Chloromethyl)-1-fluoro-2-iodobenzene

Cat. No. B1428202
M. Wt: 270.47 g/mol
InChI Key: WSWUNNQWPCJZFU-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions like temperature and pressure.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Spectroscopic Studies

4-(Chloromethyl)-1-fluoro-2-iodobenzene, also known as 1-(chloromethyl)-4-fluorobenzene, has been studied for its infrared (IR) and Raman spectral properties in the liquid state. These studies provide insights into the molecular symmetry and vibrational modes of the compound, which are essential in understanding its chemical behavior and properties (Seth-Paul & Shino, 1975).

Electrophilic Fluorination

This compound plays a significant role as an electrophilic fluorinating agent. It is highly valuable for various functionalizations in organic chemistry, particularly in the selective and effective iodination, bromination, chlorination, nitration, and thiocyanation of a range of organic compounds (Stavber & Zupan, 2005).

Photodissociation Studies

Photodissociation channels in halobenzenes, including derivatives of 1-fluoro-2-iodobenzene, have been examined. These studies help in understanding the excited state properties and the dissociation mechanisms of these compounds, which are fundamental in photochemistry (Liu, Persson, & Lunell, 2004).

Chemical Synthesis

The compound has applications in chemical synthesis, such as in the preparation of other complex organic molecules. It serves as an intermediate or a reagent in various synthetic processes, contributing to the development of new compounds and materials (Xiang-li, 2013).

Medicinal Chemistry

In the field of medicinal chemistry, 4-(Chloromethyl)-1-fluoro-2-iodobenzene is utilized in the development and synthesis of biologically active compounds. Its reactivity and functionalization capabilities enable the creation of novel molecules with potential therapeutic applications (Bock et al., 1969).

Green Chemistry

This chemical is also used in exploring greener approaches in organic chemistry. For instance, it's used in direct electrophilic fluorination of carbonyl compounds under environmentally friendly conditions, promoting sustainable chemical practices (Stavber & Stavber, 2010).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible improvements to the synthesis process.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWUNNQWPCJZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-fluoro-2-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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